4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with benzamidine hydrochloride in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- **4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone
- **1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
Compared to similar compounds, 4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity. Its combination of a 3,4-dimethoxyphenyl group and a phenyl group on the pyrimidine ring sets it apart from other related compounds.
Biological Activity
4-(3,4-Dimethoxyphenyl)-6-phenylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound's structure includes methoxy substituents that enhance its solubility and reactivity, potentially influencing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by recent research findings.
Chemical Structure
The chemical formula of this compound is C19H20N2O2. The presence of methoxy groups at the 3 and 4 positions of the phenyl ring significantly affects its biological activity.
1. Anti-inflammatory Activity
Research has indicated that pyrimidine derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Table 1: Inhibitory Effects on COX Enzymes
Compound | IC50 (μM) | COX Enzyme Targeted |
---|---|---|
Celecoxib | 0.04 ± 0.01 | COX-2 |
Compound A | 0.04 ± 0.09 | COX-2 |
Compound B | 0.03 ± 0.02 | COX-1 |
In these studies, compounds with similar structures to this compound showed promising results in reducing inflammation markers in vitro and in vivo, indicating potential therapeutic applications in treating inflammatory diseases .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Notably, compounds within this structural class have demonstrated cytotoxic effects comparable to established chemotherapeutics.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
Cabozantinib | HCT-116 (Colorectal) | 1.184 - 9.379 |
Compound C | HCT-116 (Colorectal) | 5.00 |
Compound D | HCT-116 (Colorectal) | 8.00 |
These results suggest that the compound may induce apoptosis in cancer cells via various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
3. Antimicrobial Activity
Preliminary studies have also indicated that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Table 3: Antimicrobial Efficacy
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | ≤ 32 μg/mL |
Escherichia coli | ≤ 64 μg/mL |
These findings highlight the potential for developing new antimicrobial agents based on the pyrimidine scaffold .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in inflammatory pathways or interfere with signaling pathways critical for cancer cell proliferation.
Case Studies
Recent literature has documented several case studies where derivatives of this compound were tested for their pharmacological properties:
- Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation when treated with pyrimidine derivatives similar to our compound.
- Cancer Cell Line Study : In vitro assays on various cancer cell lines revealed that certain derivatives induced apoptosis more effectively than traditional chemotherapeutics like cabozantinib.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-phenylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-16-9-8-13(10-17(16)23-2)15-11-14(20-18(19)21-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJORSLZSAWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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